

Application Notes: $^{13}\text{C}_{12}$ -Bisphenol A in Human Biomonitoring

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Compound of Interest

Compound Name: *Bisphenol A- $^{13}\text{C}_{12}$*

Cat. No.: *B564797*

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Introduction

Bisphenol A (BPA) is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins, leading to ubiquitous human exposure.^{[1][2]} Due to concerns about its endocrine-disrupting properties, accurate measurement of BPA in human biological samples is crucial for assessing exposure and potential health risks.^{[3][4]} Isotope dilution mass spectrometry is the gold standard for quantitative analysis of BPA, and $^{13}\text{C}_{12}$ -labeled Bisphenol A ($^{13}\text{C}_{12}$ -BPA) serves as an ideal internal standard for this purpose.^{[5][6]}

Principle of Isotope Dilution using $^{13}\text{C}_{12}$ -BPA

$^{13}\text{C}_{12}$ -BPA is a stable, non-radioactive, isotopically labeled form of BPA where the twelve carbon atoms in the two phenyl rings are replaced with the heavier carbon-13 isotope.^[6] This labeling results in a molecule that is chemically identical to native BPA but has a higher molecular weight (240.09 g/mol for $^{13}\text{C}_{12}$ -BPA vs. 228.29 g/mol for BPA).^[1]

The core principle of its application lies in its use as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).^{[6][7][8]} A known amount of $^{13}\text{C}_{12}$ -BPA is added to a biological sample at the beginning of the analytical procedure.^[9] Because $^{13}\text{C}_{12}$ -BPA has virtually identical physicochemical properties to the native BPA, it behaves similarly during all stages of sample preparation, including extraction, purification, and derivatization.^[5] Any loss of the native BPA analyte during these steps will be mirrored by a proportional loss of the $^{13}\text{C}_{12}$ -BPA internal standard.

During mass spectrometric analysis, the instrument can differentiate between the native BPA and the heavier $^{13}\text{C}_{12}$ -BPA based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native BPA to that of the $^{13}\text{C}_{12}$ -BPA, accurate quantification of the BPA concentration in the original sample can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.^[5]

Advantages of $^{13}\text{C}_{12}$ -BPA as an Internal Standard

The use of $^{13}\text{C}_{12}$ -BPA offers several advantages over other types of internal standards, such as deuterated analogs (e.g., BPA- d_{16}):

- **Co-elution:** In chromatography, $^{13}\text{C}_{12}$ -BPA co-elutes almost perfectly with native BPA, ensuring that matrix effects at the point of elution are identical for both the analyte and the internal standard.^[5]
- **Identical Chemical Behavior:** The chemical and physical properties of $^{13}\text{C}_{12}$ -BPA are nearly identical to those of unlabeled BPA, leading to the same behavior during sample preparation and ionization.^[5]
- **Mass Stability:** The carbon-13 label is stable and does not exchange with other atoms during sample processing, unlike deuterium labels which can sometimes undergo back-exchange.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing $^{13}\text{C}_{12}$ -BPA for the analysis of BPA in human biological matrices.

Table 1: Method Performance for BPA Analysis in Human Urine

Parameter	Value	Analytical Method	Reference
Limit of Detection (LOD)	0.12 ng/mL	GC-MS	[7]
Limit of Quantification (LOQ)	0.25 ng/mL	UPLC-MS/MS	[10]
Linearity	0.25–20.0 ng/mL	UPLC-MS/MS	[10]
Accuracy	96.6-103.4%	LC-MS/MS	[11]
Precision (RSD%)	3.8-18.1%	LC-MS/MS	[11]

Table 2: Method Performance for BPA Analysis in Human Serum/Plasma

Parameter	Value	Analytical Method	Reference
Limit of Quantification (LLOQ)	0.1 ng/mL	LC-MS/MS	[12]
Recovery	99.9-104.3%	UPLC-MS/MS	[8]
Precision (RSD%)	< 5%	UPLC-MS/MS	[8]
Recovery (Spiked Samples)	71-119%	HPLC-MS/MS	[13]

Table 3: Method Performance for BPA Analysis in Human Breast Milk

Parameter	Value	Analytical Method	Reference
Limit of Detection (LOD)	0.22 ng/mL	LC/MS/MS	[14]
Recovery of ¹³ C ¹² -BPA	17-58%	LC/MS/MS	[14]
Relative Response Factor	0.97	LC/MS/MS	[14]

Experimental Protocols

Protocol 1: Determination of Total BPA in Human Urine using LC-MS/MS

This protocol is a composite based on methodologies described in the literature for the analysis of total (free and conjugated) BPA.[\[7\]](#)[\[9\]](#)

1. Materials and Reagents

- $^{13}\text{C}_{12}$ -BPA internal standard solution (e.g., 100 ng/mL in methanol)
- β -glucuronidase enzyme from *Helix pomatia*
- Ammonium acetate buffer (pH 5.0)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Methanol, Acetonitrile (LC-MS grade)
- Formic acid
- Ultrapure water

2. Sample Preparation

- Pipette 1 mL of urine into a glass tube.
- Add a known amount of $^{13}\text{C}_{12}$ -BPA internal standard solution (e.g., 10 μL of 100 ng/mL solution).
- Add 500 μL of ammonium acetate buffer (pH 5.0).
- Add 20 μL of β -glucuronidase enzyme solution.
- Vortex mix and incubate at 37°C for at least 4 hours (or overnight) to deconjugate BPA-glucuronide.
- Allow the sample to cool to room temperature.

3. Solid-Phase Extraction (SPE)

- Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
- Load the entire hydrolyzed urine sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the BPA and ¹³C₁₂-BPA with 3 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis

- LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
 - BPA transition: m/z 227.1 → 212.0
 - ¹³C₁₂-BPA transition: m/z 239.1 → 224.0

Protocol 2: Determination of Free BPA in Human Serum using LC-MS/MS

This protocol is adapted from methodologies involving protein precipitation and SPE for serum or plasma analysis.[\[5\]](#)[\[12\]](#)

1. Materials and Reagents

- ¹³C¹²-BPA internal standard solution (e.g., 100 ng/mL in methanol)
- Acetonitrile (LC-MS grade)
- Hexane
- SPE cartridges (e.g., C18)
- Methanol, Acetonitrile (LC-MS grade)
- Ultrapure water

2. Sample Preparation

- Pipette 500 µL of serum into a centrifuge tube.
- Add 10 µL of the ¹³C¹²-BPA internal standard solution.
- Vortex for 30 seconds.
- Add 1 mL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.

3. Liquid-Liquid Extraction (Optional, for lipid removal)

- Add 3 mL of hexane to the supernatant.
- Invert by hand for 5 minutes, then vortex for 30 seconds.

- Centrifuge at 5,500 rpm for 10 minutes.
- Discard the upper hexane layer. Repeat this step.

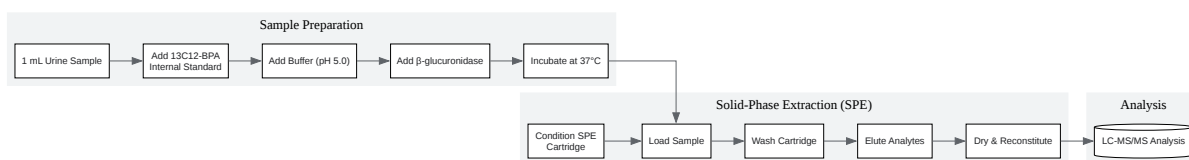
4. Solid-Phase Extraction (SPE)

- Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Load the supernatant from the previous step onto the SPE cartridge.
- Wash the cartridge with 3 mL of 10% methanol in water.
- Elute the analytes with 3 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

5. LC-MS/MS Analysis

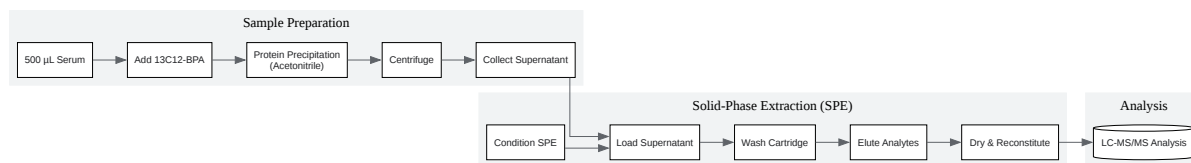
- Follow the LC-MS/MS conditions as described in Protocol 1.

Visualizations



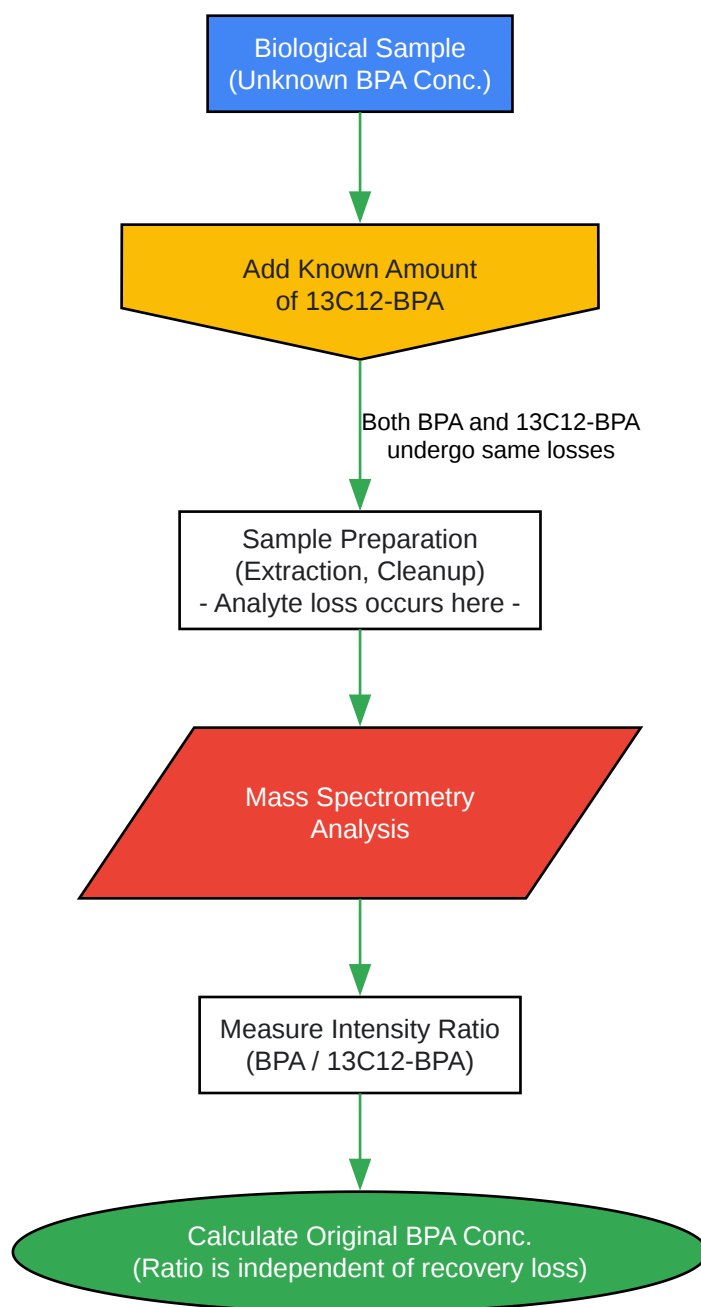
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Caption: Workflow for Total BPA Analysis in Urine.



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Caption: Workflow for Free BPA Analysis in Serum.



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Caption: Principle of Isotope Dilution Analysis.

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